molecular formula C12H19NO5 B14225102 3,3'-[(4-Hydroxyphenyl)azanediyl]di(propane-1,2-diol) CAS No. 825638-70-8

3,3'-[(4-Hydroxyphenyl)azanediyl]di(propane-1,2-diol)

Cat. No.: B14225102
CAS No.: 825638-70-8
M. Wt: 257.28 g/mol
InChI Key: CXYCBFCIIDJSCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Bis(2,3-dihydroxypropyl)amino]phenol is an organic compound that belongs to the class of bisphenols. Bisphenols are a group of industrial chemical compounds commonly used in the creation of plastics and epoxy resins . This particular compound features a phenol group substituted with a bis(2,3-dihydroxypropyl)amino group, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(2,3-dihydroxypropyl)amino]phenol typically involves the reaction of phenol with bis(2,3-dihydroxypropyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under mild temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[Bis(2,3-dihydroxypropyl)amino]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[Bis(2,3-dihydroxypropyl)amino]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Bis(2,3-dihydroxypropyl)amino]phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the bis(2,3-dihydroxypropyl)amino group can interact with enzymes and receptors. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Bis(2,3-dihydroxypropyl)amino]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

825638-70-8

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

3-[N-(2,3-dihydroxypropyl)-4-hydroxyanilino]propane-1,2-diol

InChI

InChI=1S/C12H19NO5/c14-7-11(17)5-13(6-12(18)8-15)9-1-3-10(16)4-2-9/h1-4,11-12,14-18H,5-8H2

InChI Key

CXYCBFCIIDJSCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(CC(CO)O)CC(CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.